4-N,2,6-trimethylpyridine-3,4-diamine
Description
4-N,2,6-Trimethylpyridine-3,4-diamine is a bicyclic aromatic compound featuring a pyridine core substituted with methyl groups at the 2-, 4-N-, and 6-positions, along with amino groups at the 3- and 4-positions. This structure confers planarity and electron-rich characteristics, making it a candidate for applications in medicinal chemistry, particularly as a DNA intercalator or antitumor agent.
Properties
CAS No. |
193690-78-7 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-N,2,6-trimethylpyridine-3,4-diamine |
InChI |
InChI=1S/C8H13N3/c1-5-4-7(10-3)8(9)6(2)11-5/h4H,9H2,1-3H3,(H,10,11) |
InChI Key |
WMLPIQZSPLZPNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=N1)C)N)NC |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)N)NC |
Synonyms |
3,4-Pyridinediamine, N4,2,6-trimethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of DNA Intercalation Properties
Key Findings :
Planarity and Intercalation: Both this compound and IC5 exhibit planar bicyclic aromatic systems with methyl and amino substituents. These features enhance π-π stacking with DNA base pairs, a critical factor for intercalation .
Substituent Effects :
- Methyl Groups : The 2- and 6-methyl groups in this compound likely improve planarity and hydrophobic interactions, similar to IC5’s 6-methyl group, which enhances intercalation efficiency .
- Bulky Substituents : In contrast, 4-N-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-3,4-diamine contains a bulky aryl group, which may sterically hinder DNA binding, reducing efficacy compared to methyl-substituted analogs .
Amino Groups: The 3,4-diamine configuration in this compound mirrors the 2,4-diamine arrangement in IC5 and IC2, enabling hydrogen bonding with DNA backbone phosphate groups, a mechanism critical for stabilization .
Electronic and Functional Comparisons
- Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups (electron-donating) in this compound and IC5 enhance electron density in the aromatic system, favoring interactions with DNA’s electron-deficient intercalation sites. In contrast, chloro-trifluoromethyl groups (electron-withdrawing) in the aryl-substituted analog may reduce this interaction .
- Therapeutic Potential: IC5 and IC2 have demonstrated antitumor activity in preclinical studies due to their intercalation properties. By analogy, this compound is a promising candidate for optimization in drug design .
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